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Compound Name:
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tetraacetate

Cat. No.: B2753332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
In the intricate landscape of carbohydrate chemistry and drug development, D-xylofuranose

tetraacetate emerges as a pivotal building block. The strategic placement of its four acetate

groups governs its reactivity, stereochemical behavior, and utility as a synthetic intermediate.

This technical guide provides an in-depth exploration of the functions of these acetate moieties,

delving into their roles as protecting groups, directors of stereochemistry through neighboring

group participation, and modulators of reactivity. This document synthesizes key data, presents

detailed experimental protocols, and visualizes fundamental concepts to offer a comprehensive

resource for professionals engaged in glycoscience and medicinal chemistry.

Core Functions of Acetate Groups in D-
Xylofuranose Tetraacetate
The hydroxyl groups of D-xylose possess similar reactivity, making selective chemical

transformations challenging. Acetylation to form D-xylofuranose tetraacetate addresses this by

masking these reactive sites. The acetate groups serve several critical functions:

Temporary Protection: Acetyl groups are robust ester protecting groups that shield the

hydroxyl functionalities from a wide array of reaction conditions. They exhibit stability in
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acidic environments where other common protecting groups, such as silyl ethers and

acetals, might be cleaved, allowing for orthogonal protection strategies.[1] This stability is

crucial for multi-step syntheses of complex carbohydrate-based molecules.

Stereochemical Direction via Neighboring Group Participation: The acetate group at the C-2

position plays a crucial role in controlling the stereochemical outcome of glycosylation

reactions.[1][2] During the activation of the anomeric center, the C-2 acetate can act as an

intramolecular nucleophile, attacking the incipient oxocarbenium ion to form a cyclic

acyloxonium intermediate.[2] This intermediate effectively shields one face of the furanose

ring, directing the incoming nucleophilic acceptor to attack from the opposite face. This

mechanism, known as neighboring group participation, is a cornerstone of stereoselective

glycosylation, leading predominantly to the formation of 1,2-trans-glycosidic linkages.[2]

Reactivity Modulation (The "Disarming" Effect): Acetate groups are electron-withdrawing,

which reduces the electron density at the anomeric carbon. This electronic effect destabilizes

the developing positive charge at the anomeric center during glycosylation, thereby

decreasing the reactivity of the glycosyl donor.[2] This phenomenon, termed the "disarming"

effect, allows for the strategic use of glycosyl donors with varying reactivities in complex

oligosaccharide synthesis.

Enhanced Crystallinity and Solubility: Per-O-acetylated carbohydrates, including D-

xylofuranose tetraacetate, are often crystalline solids, which greatly facilitates their

purification through recrystallization.[2] Furthermore, the acetate groups alter the polarity of

the parent sugar, rendering the molecule soluble in a wider range of organic solvents, which

is advantageous for conducting reactions in non-aqueous media.

Data Presentation
Physicochemical Properties of D-Xylofuranose
Tetraacetate
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Property Value Reference(s)

Molecular Formula C₁₃H₁₈O₉ [3][4]

Molecular Weight 318.28 g/mol [3][4]

Appearance Neat oil [3]

Purity ≥95% [3]

Storage Temperature -20°C [3]

Solubility Data
Solvent Solubility Reference(s)

DMF 30 mg/mL [3]

DMSO 15 mg/mL [3]

Ethanol 15 mg/mL [3]

PBS (pH 7.2) 10 mg/mL [3]

Spectroscopic Data (Expected)
Note: Experimentally obtained and fully assigned spectra for D-xylofuranose tetraacetate are

not readily available in the searched literature. The following tables provide expected ranges

and characteristic signals based on data for analogous acetylated furanosides.

¹H NMR (CDCl₃, typical shifts)
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Proton
Expected Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(Hz)

H-1 6.0 - 6.4 d
J1,2 ≈ 0-2 (β), ≈ 4-6

(α)

H-2 5.2 - 5.5 m

H-3 5.1 - 5.4 m

H-4 4.2 - 4.5 m

H-5a, H-5b 4.0 - 4.3 m

-COCH₃ 1.9 - 2.2 s

¹³C NMR (CDCl₃, typical shifts)

Carbon Expected Chemical Shift (ppm)

C-1 98 - 105

C-2 70 - 75

C-3 72 - 77

C-4 78 - 83

C-5 62 - 65

-COCH₃ 169 - 171

-COCH₃ 20 - 22

FT-IR (Characteristic Absorptions)
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Wavenumber (cm⁻¹) Assignment Reference(s)

~2950 C-H stretching (alkyl) [5][6][7]

~1740-1750
C=O stretching (ester

carbonyl)
[5][6][7]

~1370 C-H bending (methyl) [5][6][7]

~1220-1240 C-O stretching (ester) [5][6][7]

~1040-1080 C-O stretching (furanose ring) [5][6][7]

Experimental Protocols
Synthesis of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose
This protocol is a representative procedure for the per-O-acetylation of a monosaccharide

using acetic anhydride and pyridine.[8] The ratio of furanose to pyranose forms can be

influenced by reaction conditions (kinetic vs. thermodynamic control).

Materials:

D-xylose

Anhydrous pyridine

Acetic anhydride

Methanol

Toluene

Dichloromethane (or Ethyl Acetate)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Dissolve D-xylose (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of xylose) under

an inert atmosphere (e.g., Argon).

Cool the solution to 0°C in an ice bath.

Slowly add acetic anhydride (5.0 equivalents, 1.25 equivalents per hydroxyl group) to the

solution.

Allow the reaction mixture to warm to room temperature and stir until thin-layer

chromatography (TLC) indicates complete consumption of the starting material.

Quench the reaction by the slow addition of methanol at 0°C.

Remove the pyridine by co-evaporation with toluene under reduced pressure.

Dilute the residue with dichloromethane or ethyl acetate.

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and

brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to isolate the D-xylofuranose

tetraacetate isomers.

Glycosylation using D-Xylofuranose Tetraacetate (as a
Glycosyl Donor)
This protocol describes a general procedure for a Lewis acid-catalyzed glycosylation of an

alcohol acceptor with a peracetylated glycosyl donor.[9] The stereochemical outcome is largely

dictated by the neighboring group participation of the C-2 acetate.
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Materials:

1,2,3,5-Tetra-O-acetyl-D-xylofuranose (Glycosyl Donor)

Alcohol Acceptor (e.g., a primary or secondary alcohol)

Anhydrous dichloromethane

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Triethylamine

Ethyl acetate

Water

Brine

Anhydrous magnesium sulfate (MgSO₄)

Acetic anhydride

Anhydrous pyridine

Procedure:

Dissolve the D-xylofuranose tetraacetate donor (1.0 equivalent) and the alcohol acceptor

(1.2-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.

Cool the solution to 0°C.

Add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equivalents) dropwise.

Stir the reaction at room temperature and monitor its progress by TLC.

Upon completion, neutralize the reaction with triethylamine.

Dilute the mixture with ethyl acetate and wash with water and brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2753332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

Re-acetylation (optional but recommended): To ensure complete acetylation of any

protecting groups that may have been partially removed, dissolve the crude product in

anhydrous pyridine, add an excess of acetic anhydride, and stir at room temperature. Work

up as described in the synthesis protocol (steps 5-9).

Purify the final product by silica gel column chromatography.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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